3-Bromo-4-fluorobenzamide

CAS No.: 455-85-6

Cat. No.: VC1993446

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455-85-6 |

|---|---|

| Molecular Formula | C7H5BrFNO |

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | 3-bromo-4-fluorobenzamide |

| Standard InChI | InChI=1S/C7H5BrFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |

| Standard InChI Key | OGXMZSHJMFQWHL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)N)Br)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)Br)F |

Introduction

Structural Properties and Identification

Molecular Structure and Identification

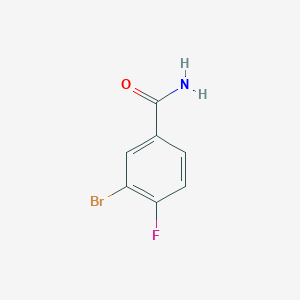

3-Bromo-4-fluorobenzamide belongs to the class of halogenated benzamide derivatives characterized by its specific substitution pattern on the benzene ring. The structure consists of a benzene core with bromine at the 3-position, fluorine at the 4-position, and a carboxamide group (-CONH₂) attached directly to the ring. This arrangement creates a molecule with both lipophilic (bromine, fluorine) and hydrophilic (amide) components, giving it unique chemical properties and reactivity profiles.

The compound can be unambiguously identified through several standardized chemical identifiers as presented in Table 1.

Table 1: Structural Identifiers of 3-Bromo-4-fluorobenzamide

| Identifier | Information |

|---|---|

| IUPAC Name | 3-bromo-4-fluorobenzamide |

| CAS Registry Number | 455-85-6 |

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| SMILES Notation | C1=CC(=C(C=C1C(=O)N)Br)F |

| InChI | InChI=1S/C7H5BrFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |

| InChIKey | OGXMZSHJMFQWHL-UHFFFAOYSA-N |

The presence of halogen atoms in the molecule contributes significantly to its chemical behavior. The bromine atom, being larger and more polarizable than fluorine, provides a site for nucleophilic substitution reactions, while the fluorine atom enhances the compound's metabolic stability and lipophilicity .

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

-

2-Bromo-4-carbamoyl-1-fluorobenzene

-

Benzamide, 3-bromo-4-fluoro-

-

3-bromo-4-fluoro-benzoic acid amide

These alternative names reflect different naming conventions and structural perspectives of the same molecule, with the IUPAC name providing the most systematic designation.

Physicochemical Properties

Physical Properties

The physical properties of 3-bromo-4-fluorobenzamide determine its handling characteristics, storage requirements, and behavior in various chemical processes. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 3-Bromo-4-fluorobenzamide

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | |

| Color | White | |

| Melting Point | 133°C | |

| Boiling Point | 263°C | |

| Density | 1.696 g/cm³ | |

| Flash Point | 113°C | |

| Recommended Storage | Sealed in dry container, room temperature |

The relatively high melting and boiling points of 3-bromo-4-fluorobenzamide are characteristic of compounds with strong intermolecular forces. The amide group can form hydrogen bonds, contributing to the compound's solid-state stability. The presence of halogen atoms (bromine and fluorine) increases the molecular weight and influences the density of the compound .

Chemical Properties

The chemical behavior of 3-bromo-4-fluorobenzamide is governed by its functional groups and substitution pattern. The amide group can undergo typical amide reactions, including hydrolysis to form carboxylic acids and dehydration to form nitriles. The halogen substituents on the benzene ring provide sites for various coupling reactions.

The predicted pKa value of 15.30±0.50 indicates that the compound is a weak acid, which is consistent with the general properties of amides . The electron-withdrawing nature of the halogen substituents likely increases the acidity of the amide protons slightly compared to unsubstituted benzamide.

In terms of stability, 3-bromo-4-fluorobenzamide is generally stable under normal conditions but should be stored in a sealed container at room temperature to prevent degradation from moisture and atmospheric conditions .

Synthesis Methods

Traditional Synthesis Routes

Several synthetic approaches have been developed for the preparation of 3-bromo-4-fluorobenzamide, with the most common methods starting from the corresponding carboxylic acid or its derivatives.

The most efficient and well-documented method involves converting 3-bromo-4-fluorobenzoic acid to its acid halide (chloride or bromide), followed by reaction with ammonia. According to US Patent 4383949A, this approach can yield approximately 97% of the desired product .

Synthetic procedure from acid halide:

-

Conversion of 3-bromo-4-fluorobenzoic acid to acid halide using thionyl chloride under reflux conditions

-

Reaction of the acid halide with aqueous ammonia at 40-50°C

-

Isolation of the crystalline product by filtration, washing with water, and drying

A detailed example from the patent literature describes the synthesis as follows:

"3-bromo-4-fluorobenzoyl chloride (and/or the corresponding acid bromide) is added slowly to an aqueous ammonia solution which has been warmed to a temperature between about 30° and 60°C, and the mixture is stirred for several hours. After stirring for a further 30 minutes, the crystalline product was isolated by filtration, washed with water and dried. 765 g (97% of theory) of 3-bromo-4-fluoro-benzoic acid amide with a melting point of 131°-133°C were obtained."

Alternative Synthetic Approaches

Alternative methods for synthesizing 3-bromo-4-fluorobenzamide include:

For the synthesis of N-substituted derivatives, such as N-cyclopropyl-3-bromo-4-fluorobenzamide, the following procedure has been documented:

"To a solution of 3-bromo-4-fluorobenzoic acid (500 mg, 2.28 mmol) and Et₃N (0.953 mL, 6.85 mmol) in DMF (3 mL) was added HATU (868 mg, 2.28 mmol). The mixture was stirred at 10°C for 30 minutes. Cyclopropanamine (0.158 mL, 2.28 mmol) was added. The reaction mixture was stirred at 10°C for 14 hours, and then water (20 mL) was added, forming a precipitate. The solids were isolated by filtration. The filter cake was triturated with a mixture of petroleum ether (5 mL) and EtOAc (50 mL) to give the title compound as a yellow solid (550 mg, 93.3%)."

Analytical Methods

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural characterization of 3-bromo-4-fluorobenzamide. While comprehensive spectroscopic data specifically for 3-bromo-4-fluorobenzamide is limited in the available literature, typical spectroscopic profiles can be inferred based on its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of 3-bromo-4-fluorobenzamide would typically show signals for the aromatic protons in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by the halogen substituents. The amide protons would appear as a broad signal around δ 5.5-7.5 ppm. The ¹³C NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the fluorine showing characteristic splitting due to C-F coupling. The carbonyl carbon of the amide group would typically appear around δ 165-175 ppm.

For comparison, the NMR data for the related N-cyclopropyl derivative is reported as:

"¹H NMR (400 MHz, CDCl₃) δ ppm 0.61-0.65 (m, 2H) 0.84-0.91 (m, 2H) 2.87-2.91 (m, 1H) 6.33 (d, J=72.8 Hz, 1H) 7.14-7.27 (m, 1H) 7.71-7.68 (m, 1H) 7.95-7.98 (m, 1H)."

Infrared (IR) Spectroscopy:

The IR spectrum of 3-bromo-4-fluorobenzamide would show characteristic absorption bands for:

-

N-H stretching vibrations (3300-3500 cm⁻¹)

-

C=O stretching of the amide group (1650-1690 cm⁻¹)

-

N-H bending vibrations (1550-1640 cm⁻¹)

-

C-F stretching (1000-1400 cm⁻¹)

-

C-Br stretching (500-750 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 3-bromo-4-fluorobenzamide. The molecular ion peak would be expected at m/z 217.96, with characteristic isotope patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

The predicted collision cross-section (CCS) data for various mass spectrometric adducts of 3-bromo-4-fluorobenzamide, as reported by PubChemLite, are presented in Table 3.

Table 3: Predicted Collision Cross Section Data for 3-Bromo-4-fluorobenzamide

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.96114 | 137.1 |

| [M+Na]⁺ | 239.94308 | 139.5 |

| [M+NH₄]⁺ | 234.98768 | 141.4 |

| [M+K]⁺ | 255.91702 | 140.0 |

| [M-H]⁻ | 215.94658 | 136.7 |

| [M+Na-2H]⁻ | 237.92853 | 140.0 |

| [M]⁺ | 216.95331 | 135.9 |

| [M]⁻ | 216.95441 | 135.9 |

These predicted CCS values are particularly useful for ion mobility spectrometry-mass spectrometry (IMS-MS) experiments, where they can aid in compound identification and characterization .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-bromo-4-fluorobenzamide and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for the analysis of aromatic compounds like benzamide derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 3-bromo-4-fluorobenzamide, providing both separation and identification capabilities.

Applications and Uses

Chemical Synthesis Applications

The primary application of 3-bromo-4-fluorobenzamide is as an intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential pharmacological activity . The compound's unique structural features make it a valuable building block in various synthetic routes:

-

Pharmaceutical Intermediates: The halogenated benzene ring provides sites for various coupling reactions, such as Suzuki-Miyaura coupling, which can be used to introduce diverse functional groups. Fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability.

-

Agrochemical Synthesis: According to information from CymitQuimica, 3-bromo-4-fluorobenzamide can be used to synthesize insecticides and other useful compounds . The amide functional group can undergo various transformations, including dehydration to form nitriles, which are important intermediates in the synthesis of agrochemicals.

-

Functional Material Precursors: Halogenated aromatic compounds are often used as precursors in the synthesis of materials with specific optical, electronic, or mechanical properties.

Transformation Pathways

3-Bromo-4-fluorobenzamide can undergo various chemical transformations, expanding its utility in synthetic chemistry:

-

Dehydration to Nitrile: As described in US Patent 4383949A, 3-bromo-4-fluorobenzamide can be dehydrated to form 3-bromo-4-fluorobenzonitrile, which is itself a useful synthetic intermediate .

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide group can be hydrolyzed to form 3-bromo-4-fluorobenzoic acid.

-

N-Substitution: The amide hydrogen atoms can be replaced with various substituents to form N-substituted derivatives, such as N-cyclopropyl-3-bromo-4-fluorobenzamide or N-t-butyl-3-bromo-4-fluorobenzamide .

-

Halogen Exchange Reactions: The bromine atom can participate in metal-catalyzed coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The availability of 3-bromo-4-fluorobenzamide from multiple suppliers indicates its relevance as a chemical reagent or intermediate. The compound is typically offered in various quantities to accommodate different scales of research or production.

Related Compounds

Structural Analogs

3-Bromo-4-fluorobenzamide belongs to a family of halogenated benzamide derivatives. Understanding its relationship to similar compounds can provide insights into its properties and potential applications. Table 5 presents a comparison of 3-bromo-4-fluorobenzamide with several structurally related compounds.

Table 5: Comparison of 3-Bromo-4-fluorobenzamide with Related Compounds

Synthetic Relationships

Several of the compounds listed in Table 5 have direct synthetic relationships with 3-bromo-4-fluorobenzamide:

-

3-Bromo-4-fluorobenzoic acid is a precursor used in the synthesis of 3-bromo-4-fluorobenzamide through amidation reactions .

-

3-Bromo-4-fluorobenzonitrile can be obtained from 3-bromo-4-fluorobenzamide through dehydration, as described in US Patent 4383949A .

-

3-Bromo-4-fluorobenzaldehyde can serve as a starting material for the synthesis of 3-bromo-4-fluorobenzamide through oxidation to the carboxylic acid followed by amidation, or through direct reaction with formamide under appropriate conditions .

-

N-substituted derivatives (N-methyl, N-t-butyl, N-cyclopropyl) can be prepared from 3-bromo-4-fluorobenzamide through N-alkylation reactions, or more commonly, directly from 3-bromo-4-fluorobenzoic acid using the appropriate amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume